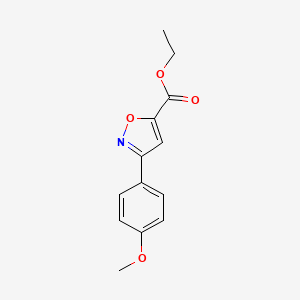

Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)12-8-11(14-18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEYQBSORYQAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354574 | |

| Record name | ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376623-69-7 | |

| Record name | ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate

CAS Number: 376623-69-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, a robust synthetic pathway, and an exploration of its potential biological significance based on the well-established activities of the isoxazole scaffold.

Molecular Profile and Physicochemical Properties

This compound is a member of the isoxazole class of heterocyclic compounds, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms. The substituents at the 3 and 5 positions of the isoxazole ring, a 4-methoxyphenyl group and an ethyl carboxylate group respectively, are key determinants of its chemical properties and potential biological interactions.

| Property | Value | Source |

| CAS Number | 376623-69-7 | [1] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| PubChem CID | 776513 | [1] |

| MDL Number | MFCD08446406 | [1] |

Synthesis Pathway: 1,3-Dipolar Cycloaddition

The primary and most efficient route for the synthesis of 3,5-disubstituted isoxazoles, including the title compound, is the 1,3-dipolar cycloaddition reaction. This reaction involves the concertedly cycloaddition of a nitrile oxide with a dipolarophile, in this case, an alkyne.[2] For the synthesis of this compound, the key precursors are 4-methoxybenzonitrile oxide and ethyl propiolate.

The nitrile oxide is typically generated in situ from the corresponding aldoxime, 4-methoxybenzaldehyde oxime, to circumvent its propensity to dimerize.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of this compound via a 1,3-dipolar cycloaddition reaction, adapted from established methodologies for similar isoxazole syntheses.

Materials:

-

4-Methoxybenzaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

Ethyl propiolate

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Preparation of the Aldoxime Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde oxime (1.0 equivalent) in the chosen anhydrous solvent (DCM or THF).

-

Generation of the Nitrile Oxide: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) in one portion.

-

Addition of Base: Slowly add a solution of triethylamine or pyridine (1.1 equivalents) in the reaction solvent dropwise over a period of 15-20 minutes. The formation of the nitrile oxide is often indicated by a change in color. Stir the mixture at room temperature for 30 minutes.

-

Cycloaddition: To the in situ generated 4-methoxybenzonitrile oxide, add ethyl propiolate (1.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Structural Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the 4-methoxyphenyl group, the ethyl group, and the isoxazole ring.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the ortho and meta protons of the 4-methoxyphenyl ring.

-

Isoxazole Proton: A singlet for the proton at the C4 position of the isoxazole ring.

-

Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl ester group.

-

Methoxy Group Protons: A singlet around δ 3.8 ppm for the methoxy (-OCH₃) protons.

For comparison, the ¹H NMR spectrum of the related compound, 3-(4-methoxyphenyl)-5-(trimethylsilyl)isoxazole, shows the aromatic protons as doublets at δ 7.73 and 6.93 ppm, the isoxazole proton as a singlet at δ 6.67 ppm, and the methoxy protons as a singlet at δ 3.81 ppm.[3]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the carbons of the isoxazole and phenyl rings, and the carbons of the ethyl and methoxy groups.

Mass Spectrometry (Predicted)

The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (247.25 g/mol ).

Potential Biological and Pharmacological Significance

The isoxazole nucleus is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide array of pharmacological activities.[4] While specific biological data for this compound is not currently available, its structural features suggest potential for various therapeutic applications.

Caption: Potential biological activities associated with the isoxazole scaffold.

Anticancer Potential

Numerous isoxazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[5] The presence of the 4-methoxyphenyl group, a common moiety in many anticancer agents, further suggests that this compound warrants investigation for its cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs). Certain isoxazole derivatives have been shown to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[6][7]

Antimicrobial Properties

The isoxazole scaffold has been incorporated into various antibacterial and antifungal agents.[8][9][10] The potential of this compound as an antimicrobial agent could be explored against a panel of pathogenic bacteria and fungi.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Directions

This compound is a readily accessible heterocyclic compound via a robust and well-established synthetic methodology. Its structural similarity to a wide range of biologically active isoxazoles suggests that it is a promising candidate for further investigation in drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities, including but not limited to its anticancer, anti-inflammatory, and antimicrobial properties. Such studies will be crucial in elucidating the therapeutic potential of this isoxazole derivative.

References

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1,3,4]thiadiazole Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 9. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives [mdpi.com]

- 10. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

An In-depth Technical Guide to Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and explore its potential applications in the realm of drug discovery, grounded in the established biological activities of the isoxazole scaffold.

Compound Identification and Physicochemical Properties

This compound is a substituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The presence of the 4-methoxyphenyl group and the ethyl carboxylate moiety at positions 3 and 5, respectively, dictates its chemical reactivity and biological interactions.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | [1] |

| CAS Number | 376623-69-7 | [1] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC | |

| Appearance | Predicted: White to off-white solid | |

| Boiling Point | 413.3 ± 40.0 °C at 760 mmHg (Predicted) |

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[2][3][4] This powerful bond-forming strategy allows for the regioselective construction of the isoxazole ring. In the case of this compound, a plausible and efficient synthetic route involves the reaction of a nitrile oxide generated in situ from 4-methoxybenzaldehyde oxime with an appropriate alkyne.

Causality of Experimental Choices

The chosen synthetic pathway leverages the robust and well-documented 1,3-dipolar cycloaddition. The in situ generation of the nitrile oxide from the corresponding aldoxime using a mild oxidizing agent like N-chlorosuccinimide (NCS) in the presence of a base is a standard and high-yielding procedure.[5] Ethyl propiolate is selected as the dipolarophile to introduce the required ethyl carboxylate group at the 5-position of the isoxazole ring. The regioselectivity of this reaction is well-established, leading predominantly to the desired 3,5-disubstituted product.

Detailed Experimental Protocol

Step 1: Synthesis of 4-methoxybenzaldehyde oxime

-

To a solution of 4-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

-

Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the mixture with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aldoxime product, which can often be used in the next step without further purification.

Step 2: [3+2] Cycloaddition for this compound

-

In a round-bottom flask, dissolve 4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the corresponding hydroximoyl chloride.

-

To this mixture, add ethyl propiolate (1.2 eq) followed by the dropwise addition of a base, such as triethylamine (Et₃N) (1.5 eq), at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 7.80-7.70 (d, 2H, Ar-H), 7.00-6.90 (d, 2H, Ar-H), 7.10 (s, 1H, isoxazole-H), 4.40 (q, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 1.40 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ (ppm): 162.0 (C=O, ester), 161.0 (Ar-C-O), 158.0 (C3-isoxazole), 155.0 (C5-isoxazole), 128.0 (Ar-CH), 121.0 (Ar-C), 114.5 (Ar-CH), 105.0 (C4-isoxazole), 62.0 (-OCH₂CH₃), 55.5 (-OCH₃), 14.0 (-OCH₂CH₃) |

| IR (KBr, cm⁻¹) | ν: ~3100 (Ar-H), ~2980 (C-H), ~1730 (C=O, ester), ~1610, 1580 (C=C, Ar), ~1250 (C-O, ether), ~1100 (C-O, ester) |

| Mass Spec (EI) | m/z (%): 247 (M⁺), 202 (M⁺ - OEt), 174, 135 |

Potential Applications in Drug Discovery

The isoxazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in a number of FDA-approved drugs.[8] Derivatives of isoxazole have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[7][8][9]

Rationale for Biological Interest

The isoxazole ring can act as a bioisostere for other functional groups, participate in hydrogen bonding through its nitrogen atom, and engage in π-π stacking interactions.[3] The specific substitution pattern of this compound, featuring an electron-donating methoxy group and a hydrogen bond-accepting ester, suggests potential for targeted interactions with biological macromolecules.

Established Activities of Related Isoxazoles

-

Antimicrobial Activity: Numerous isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[8][10] The mechanism of action often involves the inhibition of essential microbial enzymes.

-

Anticancer Activity: The isoxazole nucleus is present in compounds that have shown potent cytotoxic effects against various cancer cell lines.[11][12] These compounds can induce apoptosis through various mechanisms, including the inhibition of kinases and other signaling pathways.

-

Antioxidant Activity: Some isoxazole-containing compounds have demonstrated significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[9]

Logical Framework for Future Research

Caption: A logical framework for investigating the therapeutic potential of the title compound.

Conclusion

This compound represents a synthetically accessible and promising scaffold for further investigation in drug discovery. Its structural features, combined with the known biological activities of the isoxazole class of compounds, warrant comprehensive screening for antimicrobial, anticancer, and other therapeutic properties. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this and related molecules.

References

-

Nguyen, L. M.; Dellinger, M. E.; Lee, J. T.; Quinlan, R. A.; Rheingold, A. L.; Pike, R. D. Supporting Information for Copper(I) Thiolates as Precursors to Copper Sulfide and Their Use in Thermoelectric Device Fabrication. Inorg. Chim. Acta2005 , 358 (5), 1331–1339. [Link]

-

Cheyyar, A.; et al. Supporting Information for One-pot synthesis of novel pyrimidine derivatives and their biological evaluation. New J. Chem., 2019 , 43, 12563-12572. [Link]

-

A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules2021 , 26(1), 123. [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Adv., 2022 , 12, 1234-1241. [Link]

-

Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules2019 , 24(1), 123. [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein J. Org. Chem.2016 , 12, 1234–1241. [Link]

-

Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences2023 , 50, 110-120. [Link]

-

McMurry, J. E. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Org. Synth.1973 , 53, 70. [Link]

-

SpectraBase. Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. [Link]

-

Ullah, A. et al. Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Molecules2022 , 27(24), 8860. [Link]

-

Synthesis and evaluation of antifungal and antibacterial activity of ethyl 3,5-diarylisoxazole-4-carboxylates. Indian Journal of Chemistry - Section B2008 , 47B(8), 1259-1264. [Link]

-

PubChem. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. [Link]

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules2019 , 24(1), 123. [Link]

-

Synthesis of Isoxazole-5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate. J. Org. Chem.1980 , 45(1), 1-11. [Link]

-

Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. J. Chem. Pharm. Res.2012 , 4(1), 123-128. [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine2022 , 20(4), 435-442. [Link]

-

Grady, A. Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. 2023 . [Link]

-

Murtuja, S.; Jayaprakash, V.; Sinha, B. N. Synthesis, Crystal Structure, and Hirschfeld Surface Analysis of Novel Ethyl 5-Bromo-2-(4-Methoxyphenyl) Oxazole-4-Carboxylate. J Pharm Chem2023 , 9. [Link]

-

American Elements. This compound. [Link]

-

Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Adv., 2022 , 12, 1234-1241. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. ACS Med. Chem. Lett.2012 , 3(1), 12-17. [Link]

- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.

-

The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ARKIVOC2002 , (v), 123-129. [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank2024 , 2024(1), M1762. [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein J. Org. Chem.2016 , 12, 1234-1241. [Link]

-

PubChemLite. Ethyl 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)isoxazole-4-carboxylate. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. mdpi.com [mdpi.com]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. rsc.org [rsc.org]

- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 11. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary focus of this document is the elucidation of a robust and efficient synthetic pathway, predicated on the principles of 1,3-dipolar cycloaddition. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental protocols for the synthesis of the target molecule and its precursors, and offer insights into the critical parameters that govern the success of the synthesis. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing them with the necessary technical details to replicate and optimize this synthetic route.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent structural motif in a vast array of biologically active compounds and natural products. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a privileged scaffold in medicinal chemistry.[1] Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, incorporates this key heterocycle and presents a valuable building block for the synthesis of more complex molecular architectures.

The strategic placement of the 4-methoxyphenyl group at the 3-position and the ethyl carboxylate at the 5-position offers multiple points for further chemical modification, making it an attractive intermediate for the generation of compound libraries in drug discovery programs. This guide will focus on the most reliable and widely accepted method for the synthesis of such 3,5-disubstituted isoxazoles: the [3+2] cycloaddition of a nitrile oxide with an alkyne.[2][3][4]

The Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The cornerstone of the synthesis for this compound is the 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole, in this case, a nitrile oxide, with a dipolarophile, an alkyne.[2][5] The concerted [3+2] cycloaddition mechanism efficiently constructs the five-membered isoxazole ring with a high degree of regioselectivity.

A key aspect of this strategy is the in situ generation of the nitrile oxide from a stable precursor, typically an aldoxime.[5][6][7][8] This approach is advantageous as nitrile oxides themselves can be unstable and prone to dimerization.[5] By generating the nitrile oxide in the presence of the alkyne, it is trapped in the cycloaddition reaction, maximizing the yield of the desired isoxazole.

The overall synthetic workflow can be visualized as a two-step process:

-

Preparation of the Precursors : This involves the synthesis of 4-methoxybenzaldehyde oxime and ensuring the availability of high-purity ethyl propiolate.

-

The [3+2] Cycloaddition Reaction : This step focuses on the in situ generation of 4-methoxybenzonitrile oxide from the corresponding oxime and its subsequent reaction with ethyl propiolate to yield the final product.

Detailed Experimental Protocols

Synthesis of 4-Methoxybenzaldehyde Oxime

The initial step in our synthetic pathway is the preparation of 4-methoxybenzaldehyde oxime from commercially available 4-methoxybenzaldehyde and hydroxylamine hydrochloride.[9][10]

Reaction Scheme:

Caption: Synthesis of 4-methoxybenzaldehyde oxime.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Methoxybenzaldehyde | 136.15 | 10 | 1.36 g |

| Hydroxylamine Hydrochloride | 69.49 | 12 | 0.83 g |

| Sodium Hydroxide | 40.00 | 12 | 0.48 g |

| Ethanol (95%) | - | - | 20 mL |

| Water | - | - | 10 mL |

Step-by-Step Protocol:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 20 mL of 95% ethanol.

-

In a separate beaker, prepare a solution of 0.83 g (12 mmol) of hydroxylamine hydrochloride and 0.48 g (12 mmol) of sodium hydroxide in 10 mL of water.

-

Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium hydroxide to the ethanolic solution of 4-methoxybenzaldehyde with continuous stirring at room temperature.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Upon completion of the reaction, pour the mixture into 100 mL of ice-cold water and stir for 15 minutes.

-

Collect the precipitated white solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 4-methoxybenzaldehyde oxime. Dry the product under vacuum.

Expected Outcome: A white crystalline solid with a yield of 90-95%.

Synthesis of this compound

This protocol details the one-pot, in situ generation of 4-methoxybenzonitrile oxide and its subsequent 1,3-dipolar cycloaddition with ethyl propiolate.[7][11]

Reaction Scheme:

Caption: 1,3-Dipolar cycloaddition for isoxazole synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Methoxybenzaldehyde Oxime | 151.16 | 5 | 0.76 g |

| Ethyl Propiolate | 98.10 | 6 | 0.59 g (0.6 mL) |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 10 | 6.15 g |

| Sodium Chloride (NaCl) | 58.44 | 5 | 0.29 g |

| Acetonitrile | - | - | 25 mL |

| Water | - | - | 25 mL |

Step-by-Step Protocol:

-

To a 100 mL round-bottom flask, add 0.76 g (5 mmol) of 4-methoxybenzaldehyde oxime, 0.29 g (5 mmol) of sodium chloride, and a magnetic stir bar.

-

Add a solvent mixture of 25 mL of acetonitrile and 25 mL of water to the flask and stir until all solids are dissolved.

-

Add 0.6 mL (6 mmol) of ethyl propiolate to the reaction mixture.

-

In a separate beaker, dissolve 6.15 g (10 mmol) of Oxone® in 25 mL of water.

-

Add the Oxone® solution dropwise to the reaction mixture over a period of 30 minutes at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 8:2).

-

After the reaction is complete, add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure this compound.

Expected Outcome: A white to off-white solid with a yield of 75-85%.

Mechanistic Insights

The formation of the isoxazole ring proceeds through a well-established mechanism. The key steps are:

-

Generation of the Nitrile Oxide : The reaction is initiated by the oxidation of the 4-methoxybenzaldehyde oxime. In the presence of Oxone® and a chloride source (NaCl), the oxime is converted to the corresponding hydroximoyl chloride, which readily eliminates HCl to form the highly reactive 4-methoxybenzonitrile oxide intermediate.[6][7]

-

[3+2] Cycloaddition : The in situ generated 4-methoxybenzonitrile oxide then undergoes a concerted [3+2] cycloaddition reaction with ethyl propiolate. This pericyclic reaction involves the simultaneous formation of two new sigma bonds, leading to the construction of the isoxazole ring. The regioselectivity of this reaction is well-defined, with the oxygen of the nitrile oxide adding to the more electron-deficient carbon of the alkyne, and the carbon of the nitrile oxide adding to the other acetylenic carbon.

Caption: Key steps in the isoxazole synthesis mechanism.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the presence of the key functional groups.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy : IR spectroscopy will show the characteristic absorption bands for the ester carbonyl group, the C=N bond of the isoxazole ring, and the aromatic C-O ether linkage.

-

Melting Point : A sharp melting point is indicative of a pure compound.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Incomplete formation of the nitrile oxide. | Ensure the Oxone® is fresh and active. Check the stoichiometry of all reagents. Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C). |

| Dimerization of the nitrile oxide. | Add the Oxone® solution slowly to maintain a low concentration of the nitrile oxide at any given time. Ensure vigorous stirring to promote the reaction with the alkyne. | |

| Impure starting materials. | Use freshly prepared or purified 4-methoxybenzaldehyde oxime. Ensure the ethyl propiolate is of high purity. | |

| Presence of Byproducts | Unreacted starting materials. | Monitor the reaction closely by TLC and ensure it goes to completion. Optimize the stoichiometry of the reagents. |

| Formation of nitrile oxide dimers (furoxans). | Follow the suggestions for preventing dimerization mentioned above. | |

| Difficulty in Purification | Product co-elutes with impurities. | Use a different solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |

Conclusion

The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes represents a highly efficient and reliable method for the synthesis of 3,5-disubstituted isoxazoles. This guide has provided a detailed, practical framework for the synthesis of this compound, a valuable intermediate in drug discovery. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocols, researchers can confidently synthesize this and related isoxazole derivatives. The insights provided herein are intended to empower scientists to not only replicate this synthesis but also to adapt and innovate upon this robust chemical transformation for the development of novel molecular entities.

References

-

2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Grady, A. (2023, December 8). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved January 21, 2026, from [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023, July 11). Journal of Pharmaceutical Chemistry. Retrieved January 21, 2026, from [Link]

-

Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). American Elements. Retrieved January 21, 2026, from [Link]

-

In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

-

1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Process for synthesizing ethyl propiolate. (n.d.). Google Patents.

-

Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. (n.d.). wjyt.com.cn. Retrieved January 21, 2026, from [Link]

-

Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Make Ethyl Propionate by Fischer Esterification. (2015, November 30). YouTube. Retrieved January 21, 2026, from [Link]

-

Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones. (2022, April 22). University of Mississippi eGrove. Retrieved January 21, 2026, from [Link]

-

[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

-

1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. (n.d.). ChemTube3D. Retrieved January 21, 2026, from [Link]

- ethyl propionate production process. (n.d.). Google Patents.

-

4-Methoxybenzaldehyde Oxime. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (n.d.). Sciforum. Retrieved January 21, 2026, from [Link]

-

Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. (n.d.). Wiley Online Library. Retrieved January 21, 2026, from [Link]

-

4-Methoxybenzaldehyde oxime. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

-

Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. (2017, January 31). YouTube. Retrieved January 21, 2026, from [Link]

-

In situ generated nitrile oxides from hydroximoyl chloride or oxime... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/. (2022, February 23). RSC Publishing. Retrieved January 21, 2026, from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. chemtube3d.com [chemtube3d.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip [cjcu.jlu.edu.cn]

- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 11. sciforum.net [sciforum.net]

A Technical Guide to the Physicochemical Properties of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate

Executive Summary

This document provides a comprehensive technical overview of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isoxazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents, and understanding the core properties of its derivatives is paramount for rational drug design and synthesis optimization.[1][2] This guide delineates the molecule's structural identity, core physicochemical properties, a plausible and detailed synthetic route with mechanistic insights, its predicted spectroscopic profile, and its potential role in modern research contexts. The information herein is synthesized for an audience of researchers, chemists, and drug development professionals, emphasizing experimental causality and authoritative grounding.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This involves a combination of systematic nomenclature, unique registry numbers, and a precise structural representation.

Nomenclature and Chemical Identifiers

The compound is systematically identified by the following descriptors:

| Identifier | Value | Source |

| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | [3] |

| CAS Number | 376623-69-7 | [3][4] |

| Molecular Formula | C₁₃H₁₃NO₄ | [3][5] |

| Molecular Weight | 247.25 g/mol | [3][5] |

| InChI Key | FNEYQBSORYQAPC-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC | [3] |

| Synonyms | Ethyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate, 5-(4-Methoxyphenyl)-3-isoxazolecarboxylic acid ethyl ester | [3] |

Structural Representation

The molecule's architecture features a central 5-membered isoxazole ring, which is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[1] This core is substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with an ethyl carboxylate group. This specific arrangement of functional groups dictates its electronic properties, reactivity, and potential for intermolecular interactions.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known and predicted physical properties is crucial for handling, storage, and experimental design.

| Property | Value / Description | Notes |

| Appearance | White to off-white solid | Inferred from similar isoxazole and oxazole derivatives.[6][7] |

| Boiling Point | 413.3 ± 40.0 °C at 760 mmHg | This is a computationally predicted value.[3] |

| Melting Point | Not experimentally reported in available literature. | N/A[3][8] |

| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetonitrile.[9][10][11] Limited solubility in non-polar solvents like hexanes. Likely soluble in hot ethanol.[9] | Based on typical solvents used for synthesis and purification of related heterocycles. |

| Storage | Store in a cool, dry place away from light. A storage temperature of 2-8°C is recommended for long-term stability. | Standard practice for complex organic molecules. |

| Hazard Statement | H302: Harmful if swallowed. | [3] |

Synthesis and Mechanistic Considerations

The synthesis of 3,5-disubstituted isoxazoles is a well-established field of organic chemistry. The most reliable and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This approach offers excellent control over regioselectivity.

Proposed Synthetic Protocol: [3+2] Cycloaddition

This protocol describes a robust method for synthesizing the title compound from commercially available precursors. The causality for each step is explained to ensure reproducibility and understanding.

Step 1: In Situ Generation of 4-Methoxybenzonitrile Oxide

-

To a stirred solution of 4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) at 0°C, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise.

-

Rationale: The oxime is converted to the corresponding hydroximoyl chloride. NCS is a mild and effective chlorinating agent for this purpose. The low temperature controls the exothermicity of the reaction.

-

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting oxime is consumed.

-

Cool the mixture back to 0°C. Add a mild organic base, such as triethylamine (TEA) (1.2 eq), dropwise.

-

Rationale: TEA acts as a base to eliminate HCl from the hydroximoyl chloride intermediate, generating the highly reactive 4-methoxybenzonitrile oxide dipole in situ. Performing this step at 0°C prevents the dimerization of the nitrile oxide.

-

Step 2: Cycloaddition Reaction

-

Immediately following the addition of TEA, add ethyl propiolate (1.1 eq) to the reaction mixture.

-

Rationale: Ethyl propiolate is the alkyne "dipolarophile" that will react with the nitrile oxide "dipole". Adding it promptly ensures the nitrile oxide is trapped before it can decompose or dimerize.

-

-

Allow the reaction to stir at room temperature overnight (12-18 hours).

-

Rationale: The [3+2] cycloaddition reaction typically proceeds smoothly at room temperature, providing sufficient time for the reaction to go to completion.

-

Reaction Mechanism

The core of the synthesis is the 1,3-dipolar cycloaddition, a powerful pericyclic reaction for forming five-membered rings.

Caption: Mechanism for the synthesis via 1,3-dipolar cycloaddition.

Purification and Characterization Workflow

A self-validating protocol requires a robust purification strategy followed by comprehensive analytical confirmation.

Caption: Post-synthesis workflow for purification and validation.

Spectroscopic Profile (Predicted)

In the absence of publicly available experimental spectra for this specific molecule, the following profile is predicted based on established chemical shift principles and data from structurally analogous compounds.[9][12][13]

Proton NMR (¹H NMR)

-

δ 7.7-7.8 ppm (d, 2H): Aromatic protons on the 4-methoxyphenyl ring ortho to the isoxazole ring.

-

δ 6.9-7.0 ppm (d, 2H): Aromatic protons on the 4-methoxyphenyl ring meta to the isoxazole ring.

-

δ ~7.2 ppm (s, 1H): Proton on the C4 position of the isoxazole ring.[12]

-

δ 4.4-4.5 ppm (q, 2H): Methylene (-CH₂-) protons of the ethyl ester group.

-

δ 3.8-3.9 ppm (s, 3H): Methyl (-CH₃) protons of the methoxy group.

-

δ 1.4-1.5 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl ester group.

Carbon NMR (¹³C NMR)

-

δ ~170 ppm: C=O of the ethyl ester.

-

δ ~162 ppm: C3 of the isoxazole ring.

-

δ ~160 ppm: C5 of the isoxazole ring.

-

δ ~160 ppm: C-O of the methoxy group on the phenyl ring.

-

δ ~128-130 ppm: Aromatic CH carbons ortho to the isoxazole.

-

δ ~120-122 ppm: Aromatic C quaternary carbon attached to the isoxazole.

-

δ ~114-115 ppm: Aromatic CH carbons meta to the isoxazole.

-

δ ~105 ppm: C4 of the isoxazole ring.

-

δ ~62 ppm: -CH₂- of the ethyl ester.

-

δ ~55 ppm: -CH₃ of the methoxy group.

-

δ ~14 ppm: -CH₃ of the ethyl ester.

Infrared (IR) Spectroscopy

-

~3100 cm⁻¹: Aromatic C-H stretch.

-

~2980 cm⁻¹: Aliphatic C-H stretch.

-

~1730 cm⁻¹: Strong C=O stretch (ester).

-

~1610, 1580, 1500 cm⁻¹: C=C and C=N stretches (aromatic and isoxazole rings).

-

~1250 cm⁻¹: Strong Asymmetric C-O-C stretch (aryl ether).

-

~1170 cm⁻¹: C-O stretch (ester).

-

~1020 cm⁻¹: Symmetric C-O-C stretch (aryl ether).

Mass Spectrometry (MS)

-

Expected [M]⁺: 247.08 (Exact Mass: 247.084458).

-

Expected [M+H]⁺: 248.09.

-

Key Fragmentation: Loss of the ethoxy group (-•OCH₂CH₃, 45 Da), loss of the entire ester group (-•COOCH₂CH₃, 73 Da), and cleavage of the 4-methoxyphenyl group.

Context in Medicinal Chemistry and Drug Discovery

The isoxazole ring is a cornerstone in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for other functional groups like amides or esters.[1] Derivatives of isoxazole have demonstrated a vast array of biological activities, including:

-

Anticancer: Isoxazole-containing compounds have been developed as inhibitors of crucial cancer signaling pathways.[2][14]

-

Anti-inflammatory & Analgesic: The scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[9]

-

Antimicrobial & Antiviral: The unique electronic and structural features of isoxazoles have been exploited to design agents effective against various pathogens.[1]

This compound serves as a versatile intermediate. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[15] The 4-methoxyphenyl group is a common feature in many bioactive molecules, often engaging in favorable interactions with biological targets. Therefore, this compound represents a valuable starting point for the discovery of novel therapeutic agents.

References

-

American Elements. This compound | CAS 376623-69-7. [Link]

-

The Royal Society of Chemistry. Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. [Link]

-

PubChem. Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate | C13H13NO3 | CID 776519. [Link]

-

Oriental Journal of Chemistry. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. [Link]

-

ResearchGate. Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. [Link]

-

Chemical Synthesis Database. ethyl 3-methoxy-4-methyl-5-isoxazolecarboxylate. [Link]

-

PubChemLite. Ethyl 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)isoxazole-4-carboxylate. [Link]

-

International Journal of Pharmaceutical Sciences and Research. A review of isoxazole biological activity and present synthetic techniques. [Link]

-

PubChemLite. Ethyl 5-(4-chlorophenyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate. [Link]

-

MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]

-

Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

-

PubChem. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- | C16H13NO2 | CID 279129. [Link]

-

SpectraBase. Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. [Link]

-

International Journal of Research in Pharmaceutical Sciences. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

-

ResearchGate. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

-

National Center for Biotechnology Information. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. [Link]

-

ResearchGate. Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. [Link]

-

CUNY Academic Works. Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

-

National Center for Biotechnology Information. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. espublisher.com [espublisher.com]

- 3. americanelements.com [americanelements.com]

- 4. 376623-69-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: [amp.chemicalbook.com]

- 6. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 75-05-8 Cas No. | Acetonitrile, HPLC Grade (1 Pack = 1L) | Apollo [store.apolloscientific.co.uk]

- 12. rsc.org [rsc.org]

- 13. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- | C16H13NO2 | CID 279129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Foreword: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a multitude of non-covalent interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[1][2] From established anti-inflammatory drugs to emerging anticancer and antimicrobial candidates, the versatility of the isoxazole core is well-documented.[3][4][5] This guide focuses on a specific, yet promising derivative: Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate . While direct and extensive biological data for this particular molecule is emerging, a comprehensive analysis of its structural components and related analogs allows us to delineate its probable therapeutic avenues and provide a roadmap for its systematic investigation. This document serves as a technical primer for researchers, scientists, and drug development professionals poised to explore the latent bioactivities of this intriguing compound.

I. Chemical Identity and Synthetic Strategy

Chemical Structure:

-

IUPAC Name: Ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate[6]

-

CAS Number: 376623-69-7[6]

-

Molecular Formula: C₁₃H₁₃NO₄

-

Molecular Weight: 247.25 g/mol

The structure features a central isoxazole ring substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with an ethyl carboxylate moiety. The 4-methoxy group on the phenyl ring is an electron-donating group, which can influence the electronic distribution of the entire molecule and its interaction with biological targets. The ethyl carboxylate at the 5-position provides a handle for potential prodrug strategies or further chemical modification.

Plausible Synthetic Pathway: A [3+2] Cycloaddition Approach

The most common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7] For the synthesis of this compound, a plausible and scalable route is outlined below.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Protocol:

-

Generation of 4-Methoxyphenylnitrile Oxide: To a solution of 4-methoxybenzaldoxime in N,N-dimethylformamide (DMF), N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction mixture is stirred for 1-2 hours to form the corresponding hydroximoyl chloride.

-

In situ Cycloaddition: The alkyne, ethyl propiolate, is added to the reaction mixture. A base, such as triethylamine (Et₃N), is then added dropwise to facilitate the in situ generation of the 4-methoxyphenylnitrile oxide via dehydrochlorination. The nitrile oxide rapidly undergoes a [3+2] cycloaddition with ethyl propiolate. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.

-

Work-up and Purification: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

II. Potential Biological Activities and Investigative Protocols

Based on extensive literature on structurally related isoxazole derivatives, "this compound" is a prime candidate for investigation in the following therapeutic areas:

A. Anticancer Activity

The isoxazole scaffold is frequently found in compounds with potent anticancer properties.[4] These derivatives can induce apoptosis, inhibit cell cycle progression, and target various signaling pathways crucial for cancer cell survival.[4] Structure-activity relationship (SAR) studies have indicated that the presence of electron-donating groups, such as a methoxy group on the aryl substituent, can enhance anticancer activity.[2]

Hypothesized Mechanism of Action: Based on analogs, potential mechanisms include the induction of apoptosis through caspase activation and the inhibition of key regulatory proteins like tubulin or heat shock proteins.[4]

Figure 2: A simplified intrinsic apoptosis pathway potentially activated by the title compound.

Experimental Protocols for Anticancer Evaluation:

-

In Vitro Cytotoxicity Assay (MTT Assay):

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

-

-

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Objective: To quantify the number of apoptotic and necrotic cells induced by the compound.

-

Procedure:

-

Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

B. Antimicrobial Activity

Isoxazole derivatives have a long history as antimicrobial agents.[3] The isoxazole ring is a key component of several clinically used antibiotics. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Experimental Protocol for Antimicrobial Evaluation:

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible growth.

-

-

Data Analysis: The MIC value is reported in µg/mL or µM.

-

C. Anti-inflammatory Activity

Certain isoxazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[5][8] The 4-methoxyphenyl moiety is also present in some known anti-inflammatory compounds.

Experimental Protocols for Anti-inflammatory Evaluation:

-

In Vitro COX-2 Inhibition Assay:

-

Objective: To assess the direct inhibitory effect of the compound on the COX-2 enzyme.

-

Procedure:

-

Use a commercial COX-2 inhibitor screening assay kit, which typically measures the peroxidase activity of COX-2.

-

Add the test compound at various concentrations to the wells of a 96-well plate containing recombinant COX-2 enzyme.

-

Add arachidonic acid as the substrate to initiate the reaction.

-

Incubate for a specified time at room temperature.

-

Measure the absorbance or fluorescence according to the kit's instructions.

-

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the compound and determine the IC₅₀ value.

-

-

In Vivo Carrageenan-Induced Paw Edema in Rats:

-

Objective: To evaluate the acute anti-inflammatory activity of the compound in an animal model.

-

Procedure:

-

Acclimatize male Wistar rats for one week.

-

Administer the test compound orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

After one hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

-

III. Summary of Potential Activities and Data from Analogs

| Biological Activity | Key Structural Feature Justification | Potential Mechanism of Action | IC₅₀/Activity of Related Analogs |

| Anticancer | 4-Methoxyphenyl group (electron-donating) on the isoxazole scaffold.[2] | Induction of apoptosis, cell cycle arrest, tubulin polymerization inhibition.[4] | Isoxazole chalcone derivatives with methoxy groups showed IC₅₀ values in the low micromolar range against prostate cancer cells.[2] |

| Antimicrobial | Isoxazole core, a known antibacterial pharmacophore.[3] | Inhibition of essential bacterial enzymes, disruption of cell wall integrity. | 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivatives showed potent activity against S. aureus.[9] |

| Anti-inflammatory | Isoxazole scaffold and 4-methoxyphenyl group.[5][8] | Inhibition of COX-2, reduction of pro-inflammatory cytokine production.[8] | 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole showed significant COX-2 inhibitory activity.[8] |

IV. Conclusion and Future Directions

"this compound" stands as a molecule of significant interest for drug discovery programs. The convergence of a privileged isoxazole scaffold with a bio-relevant 4-methoxyphenyl substituent and a modifiable ethyl ester handle provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols detailed in this guide offer a systematic and robust framework for elucidating its biological activity profile. Further studies should focus on lead optimization through modification of the ester group to enhance potency and pharmacokinetic properties, as well as in-depth mechanistic studies to identify its precise molecular targets. The journey from a promising chemical entity to a clinically viable therapeutic is arduous, but for "this compound," the initial signposts are unequivocally pointing in a promising direction.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

-

Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. (2024-10-13). Available at: [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions. MDPI. (2018-10-22). Available at: [Link]

-

Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. ResearchGate. Available at: [Link]

-

Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed. Available at: [Link]

-

Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. (2023-02-03). Available at: [Link]

-

Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Available at: [Link]

-

Synthesis and antimicrobial evaluation of new isoxazole carboxamides. ResearchGate. (2025-08-06). Available at: [Link]

-

Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

-

Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. Available at: [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. (2024-01-16). Available at: [Link]

-

Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. PubMed. Available at: [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Available at: [Link]

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Unknown Source.

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. Available at: [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

-

Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. ThaiScience. (2021-12-04). Available at: [Link]

-

The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. (2023-12-08). Available at: [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Publishing. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. 376623-69-7|this compound|BLD Pharm [bldpharm.com]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"Synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate" experimental protocol

Application Note & Protocol

Topic: Synthesis of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that constitutes the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and π–π stacking interactions make it a cornerstone in medicinal chemistry.[2] Notable drugs incorporating this scaffold include the anti-inflammatory agent isoxicam and the antibiotic sulfamethoxazole.[2] The target molecule of this guide, this compound, serves as a valuable and versatile building block for the synthesis of more complex pharmaceutical candidates, offering functional handles for further chemical elaboration.

This document provides a detailed, field-proven protocol for the synthesis of this compound via a robust and widely adopted strategy: the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with a terminal alkyne.[2][3] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and outline the necessary characterization techniques to validate the final product.

Reaction Principle: [3+2] Cycloaddition

The core of this synthesis is a [3+2] cycloaddition, a powerful class of pericyclic reactions for constructing five-membered rings.[3] The reaction proceeds through the mechanism outlined below. A nitrile oxide, a highly reactive 1,3-dipole, is generated in situ from a stable precursor, Ethyl 2-chloro-2-(hydroxyimino)acetate. This is achieved by dehydrohalogenation using a mild base. The transient nitrile oxide then rapidly undergoes a cycloaddition reaction with the dipolarophile, 4-methoxyphenylethyne, to yield the desired 3,5-disubstituted isoxazole ring system.

Caption: Overall reaction scheme for the synthesis.

Mechanistic Rationale

The in situ generation of the nitrile oxide from Ethyl 2-chloro-2-(hydroxyimino)acetate is critical.[4] Nitrile oxides are unstable and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[5] By generating it slowly in the presence of the alkyne (the dipolarophile), the desired cycloaddition pathway is favored over the undesired dimerization side reaction. The choice of a mild base, such as sodium bicarbonate or triethylamine, is sufficient to facilitate the elimination of HCl without promoting unwanted side reactions.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Methoxyphenylethyne | C₉H₈O | 132.16 | 1.32 g | 10.0 | 1.0 |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | C₄H₆ClNO₃ | 151.55 | 1.67 g | 11.0 | 1.1 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 1.85 g | 22.0 | 2.2 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | - | 50 mL | - | - |

| Water (Deionized) | H₂O | - | 25 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | ~150 mL | - | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | ~50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | - | ~5 g | - | - |

| Silica Gel (for chromatography) | SiO₂ | - | ~50 g | - | - |

Causality Behind Reagent Choices:

-

A slight excess (1.1 eq) of the nitrile oxide precursor is used to ensure the complete consumption of the limiting reagent, 4-methoxyphenylethyne.

-

Anhydrous THF is used as the primary solvent to ensure good solubility of the organic reactants. The addition of water is necessary to dissolve the sodium bicarbonate base.

-

Sodium bicarbonate is a cost-effective and mild base, ideal for minimizing side reactions.

Step-by-Step Procedure

Caption: A streamlined workflow of the synthesis protocol.

A. Reaction

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylethyne (1.32 g, 10.0 mmol) and Ethyl 2-chloro-2-(hydroxyimino)acetate (1.67 g, 11.0 mmol).[4]

-

Add 50 mL of anhydrous tetrahydrofuran (THF) and stir until all solids dissolve.

-

In a separate beaker, dissolve sodium bicarbonate (1.85 g, 22.0 mmol) in 25 mL of deionized water.

-

Add the aqueous sodium bicarbonate solution dropwise to the stirred THF solution over a period of 30 minutes at room temperature. The slow addition is crucial to control the reaction rate and minimize byproduct formation.

-

Allow the resulting biphasic mixture to stir vigorously at room temperature for 18-24 hours.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the starting alkyne spot (visualized under UV light) indicates reaction completion.

B. Work-up and Isolation

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Add 100 mL of ethyl acetate (EtOAc) and 25 mL of water. Shake well and allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer once more with 50 mL of EtOAc.

-

Combine all organic layers and wash with 50 mL of brine to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

C. Purification

-

The crude product, typically a yellow to orange oil or solid, is purified by flash column chromatography.

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase (Eluent): A gradient of 5% to 20% Ethyl Acetate in Hexane. The product typically elutes at around 10-15% EtOAc.

-

Collect the fractions containing the pure product (identified by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Product Characterization

Validation of the final product's identity and purity is essential. The following data are expected for this compound.

| Property | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.80 (d, 2H), 7.20 (s, 1H), 7.00 (d, 2H), 4.45 (q, 2H), 3.88 (s, 3H), 1.42 (t, 3H) ppm. |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~ 169.0, 162.0, 160.5, 158.0, 129.0, 121.0, 114.5, 105.0, 62.5, 55.5, 14.2 ppm. |

| Mass Spec (ESI+) | m/z = 248.08 [M+H]⁺, 270.06 [M+Na]⁺ |

| Melting Point | Literature values vary; typically in the range of 70-80 °C. |

Conclusion

This protocol details a reliable and scalable method for synthesizing this compound. The 1,3-dipolar cycloaddition strategy is highly efficient for constructing the isoxazole core. By carefully controlling the reaction conditions, particularly the slow addition of the base, high yields of the desired product can be achieved. This method provides a solid foundation for researchers requiring access to this versatile chemical intermediate for applications in drug discovery and materials science.

References

-

Vallejo, D., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

-